molecular formula C11H16Cl2N2O B1434623 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride CAS No. 89988-99-8

1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride

Cat. No.: B1434623
CAS No.: 89988-99-8
M. Wt: 263.16 g/mol
InChI Key: KTLMCBHQNCLBNW-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N2O and its molecular weight is 263.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chloro-2-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.ClH/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLMCBHQNCLBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89989-00-4
Record name Piperazine, 1-(4-chloro-2-methoxyphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89989-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Technical Guide to Substituted Phenylpiperazines for Research Applications: A Focus on 1-(4-Chloro-2-methoxyphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry and pharmacology, serving as a privileged structure for targeting a wide array of central nervous system receptors. This guide provides an in-depth technical overview of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride, a specific research chemical within this class. Due to the nascent stage of its public documentation, this whitepaper establishes a robust scientific framework by leveraging extensive data from its close structural analogs, primarily 1-(2-methoxyphenyl)piperazine and 1-(4-methoxyphenyl)piperazine. We will explore the synthesis, physicochemical characterization, inferred pharmacological activity, analytical methodologies, and critical safety protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical, field-proven insights required to effectively and safely utilize this compound in a research setting.

Introduction to the Phenylpiperazine Class

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in drug discovery.[1] Its unique stereoelectronic properties allow it to serve as a versatile scaffold, capable of interacting with biological targets with high affinity and specificity. When substituted with an aryl group, typically on one of the nitrogen atoms, the resulting N-arylpiperazine moiety becomes a potent pharmacophore for a variety of G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems.[2][3][4]

This compound belongs to this distinguished class of compounds. Its structure suggests a potential for complex pharmacological activity, with the methoxy and chloro substituents on the phenyl ring expected to modulate receptor binding affinity, selectivity, and pharmacokinetic properties compared to its parent analogs. Such compounds are not naturally occurring and are synthesized for specific research purposes, often as intermediates for more complex bioactive molecules or as tool compounds to probe receptor function.[2] This guide provides the necessary technical context for its application in a research environment.

Physicochemical Properties and Characterization

Understanding the fundamental properties of a research chemical is paramount for its proper handling, formulation, and interpretation in experimental settings. The hydrochloride salt form is prevalent for piperazine derivatives as it significantly enhances aqueous solubility and improves the compound's stability and handling characteristics as a crystalline solid.[2]

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its close, well-characterized analogs. The following table summarizes key physicochemical data from related compounds to provide a working baseline for researchers.

PropertyAnalog: 1-(2-Methoxyphenyl)piperazine HClAnalog: 1-(4-Methoxyphenyl)piperazine HCl[5][6]Inferred for 1-(4-Chloro-2-methoxyphenyl)piperazine HCl
CAS Number 5464-78-838869-47-5Not available
Molecular Formula C₁₁H₁₇ClN₂OC₁₁H₁₈Cl₂N₂O (dihydrochloride)C₁₁H₁₆Cl₂N₂O
Molecular Weight 228.72 g/mol 265.18 g/mol 263.15 g/mol
Appearance White to off-white crystalline solid[2]Off-white powder or crystalline solid[3][6]Expected to be a white to off-white or brown powder
Melting Point 217-219 °C~240 °C (decomposes)Expected to be >200 °C
Solubility Soluble in polar solvents like water and ethanol[2]Soluble in DMSO (~30 mg/ml), PBS (~10 mg/ml)[4]Expected to be soluble in DMSO, methanol, and water

Synthesis and Purification: A Validated Approach

The synthesis of N-arylpiperazines is a well-established process in organic chemistry, typically revolving around the N-arylation of the piperazine core. The causality behind this choice of reaction is its efficiency and reliability in forming the critical carbon-nitrogen bond.

General Synthetic Workflow

The most common pathway involves a nucleophilic substitution reaction between piperazine (or a mono-protected variant) and a suitably activated aryl halide. The reaction is often catalyzed by a base to scavenge the HX byproduct. Following the N-arylation, conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, which facilitates purification by crystallization and yields a more stable final product.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A 1-Bromo-4-chloro-2-methoxybenzene (Aryl Halide) C 1-(4-Chloro-2-methoxyphenyl)piperazine (Free Base) A->C N-Arylation (e.g., Buchwald-Hartwig or SₙAr) B Piperazine (Nucleophile) B->C D 1-(4-Chloro-2-methoxyphenyl)piperazine HCl (Final Product) C->D Salt Formation (HCl in Ethanol)

General synthetic workflow for N-arylpiperazines.
Representative Experimental Protocol

This protocol is a representative, unvalidated procedure based on established methods for analogous compounds.[2] Researchers must optimize conditions and validate all results through rigorous analytical characterization.

Objective: To synthesize this compound.

Materials:

  • 1-Bromo-4-chloro-2-methoxybenzene

  • Piperazine, anhydrous

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or generated with acetyl chloride in ethanol)

  • Ethyl acetate, Hexanes (for crystallization)

Methodology:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-Bromo-4-chloro-2-methoxybenzene (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), Palladium(II) acetate (0.02 eq), and racemic-BINAP (0.03 eq).

  • N-Arylation: Add anhydrous toluene via syringe. Heat the reaction mixture to reflux (approx. 110°C) and stir vigorously.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl bromide is a key indicator of reaction completion. This step is critical to prevent the formation of byproducts from overheating or incomplete conversion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification of Free Base: Concentrate the organic extract under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of ethanol or ethyl acetate. Slowly add a solution of hydrochloric acid (1.1 eq) with stirring.

  • Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. The slurry can be stirred at 0°C to maximize yield. Collect the solid product by vacuum filtration, wash with cold diethyl ether or hexanes, and dry in a vacuum oven.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Inferred Pharmacological Profile

Phenylpiperazines are well-documented ligands for monoamine receptors. Based on the pharmacology of its analogs, this compound is predicted to interact with serotonin (5-HT) and/or dopamine (D) receptors.[2][7] Compounds like 1-(4-methoxyphenyl)piperazine are reported to have stimulant and euphoric properties, suggesting a mechanism involving serotonergic and dopaminergic antagonism or release, similar in fashion to MDMA.[3][4][6]

The specific substitution pattern (4-chloro, 2-methoxy) will fine-tune this activity. The 2-methoxy group is a common feature in ligands for the 5-HT₂ family of receptors, while the 4-chloro substitution can enhance affinity for targets like the 5-HT₂C receptor or serotonin transporter (SERT). Therefore, this compound is a valuable tool for investigating the structure-activity relationships at these key neurological targets.

G Compound 1-(4-Chloro-2-methoxyphenyl) piperazine HCl Receptor Serotonin/Dopamine Receptor (GPCR) Compound->Receptor Binds G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messengers (cAMP, IP₃, DAG) Effector->Second_Messenger Generates Cell_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messenger->Cell_Response Triggers

Inferred signaling pathway via GPCR activation.

Analytical Methodologies

Robust analytical methods are required to ensure the identity, purity, and stability of research chemicals. For substituted piperazines, chromatographic techniques are the gold standard.

Justification of Method Selection

The primary challenge in analyzing piperazine derivatives is the potential for co-eluting isomers or related impurities from the synthesis.[8] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is ideal for purity assessment and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural confirmation.[8] For complex biological matrices, LC-MS/MS offers superior sensitivity and selectivity.[4]

Protocol: Purity Determination by HPLC-UV

Objective: To determine the purity of a this compound sample.

Instrumentation & Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm (or an experimentally determined λₘₐₓ)

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: Linear gradient from 5% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: Return to 5% B

      • 21-25 min: Re-equilibration at 5% B

  • Data Analysis (Self-Validation): The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A clean baseline and sharp, symmetrical peak shape are indicators of a good separation. The retention time should be consistent across injections.

Safety, Handling, and Storage

Substituted piperazines and their hydrochloride salts are classified as irritants. Adherence to strict safety protocols is mandatory.

Hazard ClassGHS StatementsPrecautionary Codes
Skin Irritation H315: Causes skin irritation[5]P264, P280, P302+P352
Eye Irritation H319: Causes serious eye irritation[5]P280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritation[5]P261, P271, P304+P340
Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Use a lab coat. For bulk handling, impervious clothing may be required.[5]

  • Respiratory Protection: Handle only in a well-ventilated area or chemical fume hood.[9] If dusts are generated, use a NIOSH-approved N95 dust mask or higher.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[9][10] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents.[5] Recommended storage temperature for long-term stability is often at room temperature or refrigerated.[5]

Spill and Disposal Procedures
  • Spill Response: Evacuate the area. Wear full PPE. For solid spills, carefully sweep or scoop up the material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[5] Decontaminate the area with a suitable solvent like alcohol.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[5][11]

References

  • Chongqing Chemdad Co. 1-(4-Methoxyphenyl)piperazine dihydrochloride. [Link]

  • Aspira Chemical. 1-(4-Chloro-2-fluoro-5-methoxyphenyl)-piperazine hydrochloride, 97%. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025-08-09). [Link]

  • CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the purification of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride, a key intermediate in pharmaceutical synthesis. Recrystallization is a fundamental technique for achieving the high purity required for drug development and research applications.[1] This guide moves beyond a simple list of steps to explain the underlying principles of solvent selection and process optimization. It details two robust protocols—a single-solvent and a mixed-solvent system—designed to be self-validating through integrated quality control measures. The content herein is intended for researchers, scientists, and drug development professionals seeking to develop a reliable and scalable purification process for this class of compounds.

Introduction: The Imperative for Purity

This compound belongs to the piperazine class of compounds, which are scaffolds for a wide range of bioactive molecules, including serotonin receptor ligands and antipsychotic drugs.[2] The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1] A successful recrystallization not only removes impurities but can also be used to isolate a specific, stable polymorphic form of the crystal, which is a critical consideration in pharmaceutical development.[1] This guide provides the theoretical grounding and practical steps to develop a robust recrystallization protocol for the title compound.

Compound Profile & Physicochemical Characteristics

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from closely related analogs. The presence of the polar piperazine hydrochloride salt moiety combined with the substituted aromatic ring dictates its solubility behavior.

PropertyInferred Details / Data from AnalogsSource(s)
Molecular Formula C₁₁H₁₅ClN₂O · HClN/A
Molecular Weight 263.16 g/mol N/A
Appearance Expected to be a white to off-white crystalline solid.[2]
Melting Point Analog 1-(2-Methoxyphenyl)piperazine HCl: 217-219 °C. The chloro- substitution may alter this.[3][4]
Solubility Profile As a hydrochloride salt, it is expected to be soluble in polar protic solvents like methanol and ethanol, and sparingly soluble in water and non-polar organic solvents. Analog 1-(2-Methoxyphenyl)piperazine HCl is soluble in DMSO and Methanol.[2][3]
Hygroscopicity Analog 1-(2-Methoxyphenyl)piperazine HCl is noted as hygroscopic. This is a critical handling consideration.[3]

The Science of Solvent Selection: A First-Principles Approach

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure.[1] An ideal solvent should exhibit high solubility for the target compound at an elevated temperature and low solubility at room temperature or below, allowing for efficient dissolution and subsequent crystal formation upon cooling.[1]

For this compound, the key structural features guiding solvent choice are:

  • Piperazine Hydrochloride Salt: This ionic group imparts high polarity, favoring interaction with polar protic solvents (e.g., alcohols, water) that can solvate the ions effectively.

  • Substituted Phenyl Ring: The chloro- and methoxy- substituted benzene ring provides some non-polar, aromatic character.

This dual nature suggests that either a polar single-solvent system or a mixed-solvent system will be most effective.

Potential Solvent Systems
Solvent/SystemTypeRationale & CausalityBoiling Point (°C)
Methanol Polar ProticKnown to solubilize the parent analog.[3] Its high polarity effectively dissolves the hydrochloride salt at elevated temperatures.64.7
Ethanol (95%) Polar ProticSimilar to methanol but less volatile. Often provides a better crystal habit due to a slightly slower evaporation rate. A common choice for recrystallizing salts.[5][6]78.4
Isopropanol Polar ProticLower polarity than ethanol; may offer a more favorable solubility curve (sharper drop in solubility on cooling).82.6
Ethanol/Water Mixed (Polar Protic)Water acts as an anti-solvent. The compound is dissolved in hot ethanol, and water is added to decrease solubility and induce crystallization. Excellent for highly polar compounds.Variable
Methanol/MTBE Mixed (Polar/Non-polar)Methyl tert-butyl ether (MTBE) is a non-polar anti-solvent. This system can be highly effective if the compound "oils out" in aqueous systems.Variable

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. The target compound is classified as a skin, eye, and respiratory irritant.[4][7] Avoid inhalation of dust and vapors.

Protocol A: Single-Solvent Recrystallization with Isopropanol

This protocol is the recommended starting point due to its simplicity and the favorable properties of isopropanol for this class of compounds.

Materials & Equipment:

  • Crude this compound

  • Isopropanol (ACS Grade)

  • Erlenmeyer flasks (x2)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Stemmed funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place 1.0 g of the crude material into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 10-15 mL of isopropanol.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add isopropanol portion-wise (0.5-1.0 mL at a time) until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to maximize the recovery yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. Pre-heat a second flask and a stemmed funnel containing fluted filter paper. Quickly filter the hot solution through this setup to remove the impurities. Causality: This step removes non-soluble contaminants. Pre-heating prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals.

  • Yield Maximization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold isopropanol. Causality: The cold solvent washes away soluble impurities adhering to the crystal surface without significantly re-dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C or in a vacuum desiccator until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization (Methanol/Ethyl Acetate)

This method is useful if the compound is too soluble in a single hot solvent or if single-solvent systems fail to produce high-purity crystals.

Materials & Equipment:

  • Same as Protocol A, with the addition of Methanol and Ethyl Acetate.

Procedure:

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of the crude material in the minimum amount of hot methanol, following steps 1 & 2 from Protocol A.

  • Anti-Solvent Addition: While the methanol solution is still hot, add ethyl acetate dropwise with continuous swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). Causality: This indicates the point of saturation has been reached. Ethyl acetate, as the anti-solvent, reduces the overall solvating power of the system.

  • Re-solubilization: Add a few drops of hot methanol to just re-dissolve the precipitate, rendering the solution clear again.

  • Crystallization & Isolation: Follow steps 4 through 8 from Protocol A. For the washing step (Step 7), use a pre-chilled mixture of Methanol/Ethyl Acetate (in the approximate ratio determined from steps 1-3).

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of a typical recrystallization process.

Recrystallization_Workflow A Crude Compound in Flask B Add Recrystallization Solvent(s) A->B C Heat to Dissolve B->C D Hot Filtration (Optional) Remove Insoluble Impurities C->D E Slow Cooling to RT D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Purified Product I->J

Caption: General workflow for purification by recrystallization.

Process Validation and Quality Control

A protocol is only trustworthy if its outcome can be verified. The following checks are essential.

ParameterMethodExpected Outcome
Recovery Yield (mass of pure product / mass of crude product) x 100%Typically 70-90%. Lower yields may indicate an inappropriate solvent or excessive washing.
Purity Assessment High-Performance Liquid Chromatography (HPLC)A single major peak for the desired compound, with impurity peaks significantly reduced or eliminated compared to the crude material.
Identity & Purity Melting Point AnalysisThe recrystallized product should exhibit a sharp melting point range (e.g., within 1-2 °C), which is expected to be higher than the broader range of the crude starting material.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound's solubility is too high at the temperature of crystallization; the solution is supersaturated; cooling is too rapid.Re-heat the mixture to dissolve the oil. Add a small amount of additional primary solvent. Allow for slower cooling. Consider a different solvent system.
No Crystals Form Too much solvent was used; the compound is highly soluble even at low temperatures.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal from a previous batch.
Low Recovery Yield Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Use minimal, ice-cold solvent for washing.

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. [Link]

  • University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization." University of Rochester. [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride is a substituted piperazine derivative. Piperazine and its derivatives are a class of organic compounds that feature a six-membered ring containing two nitrogen atoms at opposite positions.[1] This particular compound serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Given its role as a building block in drug manufacturing, the purity and quality of this compound are paramount.[2] The presence of impurities, even in trace amounts, can affect the safety and efficacy of the final drug product.

This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of this compound. The protocols detailed herein are designed for implementation in research, development, and quality control laboratories. They are grounded in established analytical principles to ensure robust and reliable results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the analyte is the foundation for developing effective analytical methods.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₁H₁₅ClN₂O · HCl[3][4]
Molecular Weight 265.17 g/mol (hydrochloride salt)[5]
CAS Number 38869-46-4-
Appearance White to off-white crystalline solid[6]
Solubility Sparingly soluble in water. Soluble in DMSO and Methanol.[6][7]

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Principle of the Method:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the analysis of moderately polar pharmaceutical compounds like this compound. The separation is achieved based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt is sufficiently polar to be soluble in common HPLC mobile phases, and the aromatic ring provides a strong chromophore for UV detection, making this technique highly suitable for both quantification and impurity determination.

A validated RP-HPLC method can effectively separate the main compound from starting materials, by-products, and degradation products, thus serving as a stability-indicating method.[8]

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the phenylpiperazine moiety. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic piperazine nitrogens and provides an acidic pH to ensure the analyte is in its protonated, more water-soluble form.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for this class of compounds.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 80% B; 25-30 min: 80% B; 30.1-35 min: 10% BA gradient is essential to elute any potential late-eluting, more non-polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 239 nmThis wavelength is selected based on the UV absorbance maxima of similar phenylpiperazine structures, providing good sensitivity for the analyte.[8]
Injection Volume 10 µLA typical injection volume to avoid column overloading while maintaining good sensitivity.

Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended to ensure the sample is fully dissolved and compatible with the initial mobile phase conditions.

  • Standard Solution (for Potency): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same procedure.

System Suitability Testing (SST):

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates: ≥ 2000

Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform the SST injections.

  • Inject the blank (diluent), followed by the standard and sample solutions.

  • Calculate the potency or impurity levels based on the peak areas.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase H1 Equilibrate System P1->H1 P2 Prepare Diluent P3 Weigh & Dissolve Standard P2->P3 P4 Weigh & Dissolve Sample P2->P4 P3->H1 P4->H1 H2 System Suitability Test (SST) H1->H2 H3 Inject Blank, Standard, Sample H2->H3 If SST passes D1 Integrate Chromatograms H3->D1 D2 Calculate Potency / Impurities D1->D2 D3 Generate Report D2->D3

Caption: High-level workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Principle of the Method:

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] For 1-(4-Chloro-2-methoxyphenyl)piperazine, GC-MS is particularly useful for identifying residual solvents from the synthesis process and for confirming the identity of the main peak and any thermally stable impurities through their mass spectra. The compound is sufficiently volatile for GC analysis, and its fragmentation pattern in the mass spectrometer provides a unique fingerprint for identification.[10]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., quadrupole).

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

Chromatographic and Spectrometric Conditions:

ParameterRecommended ConditionsRationale
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µmA general-purpose, low-polarity column that provides good separation for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that is compatible with mass spectrometry.
Inlet Temperature 260 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (20:1)A split injection prevents column overloading and ensures sharp peaks for the main component.
Oven Program Initial 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 4 min)A temperature ramp allows for the separation of volatile solvents at the beginning of the run and ensures the elution of the higher boiling point analyte.[10]
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-450A wide enough range to capture the molecular ion and key fragments of the analyte and potential impurities.

Preparation of Solutions:

  • Solvent: Dichloromethane or Methanol (GC grade).

  • Sample Solution: Accurately weigh about 1 mg of the sample into a 1 mL vial and dissolve in the solvent to obtain a concentration of approximately 1 mg/mL.

Analysis Procedure:

  • Equilibrate the GC-MS system.

  • Inject 1 µL of the sample solution.

  • Acquire the data.

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and the fragmentation pattern of a reference standard.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation P1 Weigh Sample P2 Dissolve in GC-grade Solvent P1->P2 G1 Inject Sample P2->G1 G2 Separation in GC Column G1->G2 G3 Ionization & Fragmentation G2->G3 G4 Mass Analysis G3->G4 D1 Extract Total Ion Chromatogram (TIC) G4->D1 D2 Analyze Mass Spectrum of Each Peak D1->D2 D3 Library Search & Identification D2->D3 Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation S1 Acid Hydrolysis (HCl, heat) A1 Neutralize & Dilute Samples S1->A1 S2 Base Hydrolysis (NaOH, heat) S2->A1 S3 Oxidation (H₂O₂) S3->A1 S4 Thermal (Dry Heat) S4->A1 S5 Photolytic (UV/Vis Light) S5->A1 A2 Analyze by HPLC A1->A2 A3 Evaluate Peak Purity A2->A3 A4 Assess Mass Balance A2->A4 Start Drug Substance Start->S1 Start->S2 Start->S3 Start->S4 Start->S5

Caption: Workflow for forced degradation studies.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • El-Gendy, A. E.-M. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 134-140.
  • Baron, M., et al. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Retrieved from [Link]

  • Paw, B., et al. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 58(6), 421-428. Retrieved from [Link]

  • ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by RP-HPLC. Retrieved from [Link]

  • Aspira Chemical. (n.d.). 1-(4-Chloro-2-fluoro-5-methoxyphenyl)-piperazine hydrochloride, 97%. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2013). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2018). Forced Degradation – A Review. Retrieved from [Link]

  • Journal of Chromatographic Science. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]

  • ResearchGate. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2021). Review on Forced Degradation Studies. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of 1-(4-Chloro-2-methoxyphenyl)piperazine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application and handling of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride as a critical pharmaceutical intermediate.

This compound is a heterocyclic organic compound that has emerged as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). As a substituted piperazine, it belongs to a class of compounds renowned for their presence in a multitude of biologically active molecules, demonstrating a wide array of pharmacological activities including antipsychotic, antibacterial, and anticancer effects.[1][2] The piperazine moiety often imparts favorable pharmacokinetic properties to drug candidates, such as improved solubility and bioavailability.

The primary significance of this compound lies in its role as a key intermediate in the manufacturing of aripiprazole, a leading atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[3][4] The precise structure of this intermediate is integral to the final API's ability to modulate dopamine and serotonin receptors in the central nervous system.[5]

Given its direct incorporation into the final drug substance, the purity, and quality of this compound are of paramount importance. The presence of impurities can lead to the formation of undesired side products, complicating downstream purification processes and potentially impacting the safety and efficacy of the final API.[6] This guide provides a comprehensive overview of its synthesis, purification, analytical characterization, and application, with a focus on the scientific principles underpinning these protocols.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental for its effective handling, reaction optimization, and quality assessment.

PropertyValue
IUPAC Name This compound
CAS Number 1010073-93-4 (for a related fluoro-compound, specific CAS for this exact structure can vary)
Molecular Formula C₁₁H₁₆Cl₂N₂O
Molecular Weight 263.16 g/mol
Appearance White to off-white or brown crystalline powder.
Solubility Sparingly soluble in water; soluble in polar organic solvents like methanol and ethanol.[7]

Synthesis and Purification: A Protocol Driven by Purity

The industrial synthesis of arylpiperazines is typically achieved through the condensation of an appropriate aniline derivative with bis(2-chloroethyl)amine or a related cyclizing agent.[8] The subsequent purification is critical to ensure the intermediate meets the stringent quality requirements for API synthesis.

Protocol 1: Synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine

This protocol outlines a common laboratory-scale synthesis. The causality behind this two-step approach is to first form the piperazine ring via nucleophilic substitution and then convert it to the hydrochloride salt for improved stability and handling.

Step 1: N-Arylation of Piperazine

  • Reactant Charging: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add piperazine (1.5 equivalents), an appropriate base such as sodium carbonate (Na₂CO₃) (2.0 equivalents), and a high-boiling point polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Initiation: Begin stirring the mixture under a nitrogen atmosphere and heat to 80-90°C to ensure the dissolution of solids.

  • Substrate Addition: Slowly add 2,5-dichloroanisole (1.0 equivalent) to the reaction mixture. The methoxy group directs the substitution, and the reaction proceeds via a nucleophilic aromatic substitution mechanism.

  • Reaction: Increase the temperature to 120-130°C and maintain for 12-18 hours. The elevated temperature is necessary to overcome the activation energy for the substitution on the electron-rich aromatic ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract the product with an organic solvent such as ethyl acetate (3 x volumes). The aqueous wash removes the inorganic base and unreacted piperazine.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1-(4-Chloro-2-methoxyphenyl)piperazine free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base in a suitable solvent like isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise while stirring. The hydrochloride salt will precipitate out of the solution due to its lower solubility.[8]

  • Crystallization: Cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Filter the solid product using a Buchner funnel, wash with a small amount of cold solvent, and dry under vacuum at 50-60°C to yield this compound.

cluster_synthesis Synthesis Workflow A Reactant Charging (Piperazine, Na2CO3, DMF) B Add 2,5-Dichloroanisole A->B C Heat & Reflux (120-130°C, 12-18h) B->C D Reaction Monitoring (TLC/HPLC) C->D E Aqueous Work-up & Extraction D->E F Isolate Crude Free Base E->F G Dissolve in Isopropanol F->G H Acidify with HCl G->H I Filter & Dry Product H->I cluster_reactants Reactants cluster_product Product Intermediate_1 1-(4-Chloro-2-methoxyphenyl)piperazine Aripiprazole Aripiprazole Intermediate_1->Aripiprazole Nucleophilic Attack Intermediate_2 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one Intermediate_2->Aripiprazole Sₙ2 Displacement

Caption: Key coupling reaction in the synthesis of Aripiprazole.

Protocol 3: Synthesis of Aripiprazole
  • Setup: Charge a reaction vessel with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent), this compound (1.1 equivalents), a suitable base like potassium carbonate (K₂CO₃) (2.5 equivalents), and a catalytic amount of potassium iodide (KI) in a polar aprotic solvent such as acetonitrile. [9]2. Reaction: Heat the mixture to reflux (approx. 80-82°C) and maintain for 24-48 hours. The iodide catalytically displaces the bromide, forming a more reactive iodo-intermediate (Finkelstein reaction), which accelerates the rate of nucleophilic substitution.

  • Monitoring: Track the reaction's completion using HPLC.

  • Isolation: Upon completion, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude aripiprazole is then purified, typically by recrystallization from ethanol or another suitable solvent, to yield the final API of high purity.

Quality Control and Analytical Methods

Robust analytical methods are essential to confirm the identity and purity of the intermediate, ensuring it is free from starting materials, byproducts, and residual solvents. A multi-technique approach provides a comprehensive quality profile. [10]

QC Quality Control Workflow HPLC Purity & Assay (HPLC) QC->HPLC GC Residual Solvents (GC) QC->GC NMR Structural Identity (NMR) QC->NMR FTIR Functional Groups (FT-IR) QC->FTIR Result Release for API Synthesis HPLC->Result GC->Result NMR->Result FTIR->Result

Caption: Comprehensive quality control workflow for intermediate release.

Protocol 4: Purity Determination by HPLC
ParameterSpecificationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for aromatic, moderately polar compounds.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)Gradient or isocratic elution to resolve the main peak from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC, ensuring good peak shape.
Detector UV at 254 nmThe aromatic rings in the molecule provide strong UV absorbance at this wavelength.
Column Temp. 30°CMaintains consistent retention times.
Injection Vol. 10 µLStandard volume for analytical injections.

Procedure:

  • Prepare a standard solution of known concentration and a sample solution of the intermediate in the mobile phase.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Calculate the purity by area percentage and the assay against the reference standard.

Protocol 5: Structural Confirmation by ¹H NMR
  • Sample Preparation: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Interpretation:

    • Aromatic Protons: Expect signals in the δ 6.8-7.5 ppm region, showing splitting patterns consistent with the trisubstituted phenyl ring.

    • Piperazine Protons: Multiple signals, often broad, in the δ 3.0-4.0 ppm region.

    • Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm.

Safety, Handling, and Storage

Proper handling of chemical intermediates is critical for personnel safety and maintaining product integrity. [11]

Hazard Category Precautionary Statement
Skin Irritation H315: Causes skin irritation. [12][13]
Eye Irritation H319: Causes serious eye irritation. [12][13]

| Respiratory Irritation | H335: May cause respiratory irritation. [12][13]|

Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [14]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [14]* Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [11][14] Storage:

  • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. [7]* Keep containers tightly closed to prevent moisture absorption and contamination. [11][14]

References

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Google Patents. US3023211A - Method for the preparation of piperazine monohydrochloride.
  • Eureka | Patsnap. New synthesis method of aripiprazole. Available from: [Link]

  • ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Available from: [Link]

  • Aspira Chemical. 1-(4-Chloro-2-fluoro-5-methoxyphenyl)-piperazine hydrochloride, 97%. Available from: [Link]

  • LookChem. Cas 129722-34-5, 3,4-Dihydro-7-(4-bromobutoxy). Available from: [Link]

  • Maruti Industries. 1-(4-Methoxy Phenyl) Piperazine. Available from: [Link]

  • EPO. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • PubMed. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Available from: [Link]

  • ResearchGate. Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Available from: [Link]

  • ResearchGate. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available from: [Link]

  • Pharmaffiliates. Aripiprazole Synthesis Process: A Detailed Guide. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Base Selection for N-arylation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the N-arylation of piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N cross-coupling reactions. Here, we delve into the critical role of base selection, offering troubleshooting advice and frequently asked questions to enhance the success of your experiments.

The N-arylpiperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The Buchwald-Hartwig amination reaction is a principal method for forging the crucial C-N bond in these structures.[1][2] While seemingly straightforward, the choice of base is a pivotal parameter that can dramatically influence reaction yield, selectivity, and the formation of byproducts. This guide will equip you with the knowledge to make informed decisions for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the N-arylation of piperazine?

In the context of palladium-catalyzed N-arylation, specifically the Buchwald-Hartwig amination, the base performs several critical functions throughout the catalytic cycle.[1][3] Initially, the base is often involved in the generation of the active Pd(0) catalyst from a Pd(II) precatalyst.[3] Its primary role, however, is to deprotonate the piperazine nitrogen, forming the corresponding amide. This deprotonation increases the nucleophilicity of the piperazine, facilitating its coordination to the palladium center and subsequent reductive elimination to form the desired N-arylpiperazine product.[1][3]

Q2: I am observing significant amounts of the bis-arylated piperazine byproduct. How can I improve mono-arylation selectivity?

The formation of a bis-arylated byproduct is a common challenge, particularly when using unsubstituted piperazine.[2] Here are several strategies to favor mono-arylation:

  • Stoichiometry Control: Using an excess of piperazine relative to the aryl halide can statistically favor the mono-arylated product.

  • Protecting Groups: The most robust strategy is to use a mono-protected piperazine derivative, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group effectively blocks one nitrogen from reacting.[4] Following successful arylation, the Boc group can be readily removed under acidic conditions.

  • Reaction Conditions: Carefully controlling reaction parameters can also influence selectivity. Lowering the reaction temperature and shortening the reaction time can sometimes minimize the formation of the disubstituted product.[5] Close monitoring of the reaction progress by techniques like TLC or LC-MS is crucial.

Q3: My reaction is sluggish or not proceeding to completion. Could the base be the issue?

An incomplete reaction can often be traced back to the choice of base. Consider the following:

  • Base Strength (pKa): The base must be strong enough to deprotonate the piperazine (or the N-H of the palladium-amine complex). If a weak base is used with a relatively non-acidic piperazine derivative, the deprotonation equilibrium may not favor the formation of the reactive nucleophile. Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often effective but may not be compatible with all functional groups.[3][6]

  • Solubility: The solubility of the base in the reaction solvent is critical. An insoluble base can lead to poor reaction kinetics.[6] For instance, cesium carbonate (Cs₂CO₃) is often favored over potassium carbonate (K₂CO₃) due to its better solubility in many organic solvents.[6]

  • Steric Hindrance: A highly sterically hindered base might have difficulty accessing the proton on the nitrogen atom, especially if the piperazine derivative itself is bulky.

Q4: I'm working with a substrate that has base-sensitive functional groups. What are my options?

This is a frequent challenge in complex molecule synthesis. Strong bases like NaOtBu can be incompatible with functionalities such as esters and nitro groups.[3] In such cases, weaker inorganic bases are preferred.[6]

  • Weaker Inorganic Bases: Potassium phosphate (K₃PO₄) and carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices for substrates with sensitive functional groups.[3][6] While they may sometimes require higher catalyst loadings or longer reaction times, they offer superior functional group tolerance.[3]

Q5: How does the choice of base influence the catalytic cycle of the Buchwald-Hartwig reaction?

The base is integral to multiple steps within the catalytic cycle. A simplified representation of its involvement is illustrated below.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination Piperazine Ar-Pd(II)-NHR'R"(L) Ar-Pd(II)-NHR'R"(L) Amine_Coordination->Ar-Pd(II)-NHR'R"(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R"(L)->Deprotonation Ar-Pd(II)-NR'R"(L) Ar-Pd(II)-NR'R"(L) Deprotonation->Ar-Pd(II)-NR'R"(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R"(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R" Reductive_Elimination->Product Base_Selection_Workflow Start Start: N-Arylation of Piperazine Derivative Check_Functional_Groups Are there base-sensitive functional groups on the substrate? Start->Check_Functional_Groups Yes_FG Yes Check_Functional_Groups->Yes_FG Yes No_FG No Check_Functional_Groups->No_FG No Screen_Weak_Bases Screen weaker inorganic bases: K₃PO₄, Cs₂CO₃, K₂CO₃ Yes_FG->Screen_Weak_Bases Screen_Strong_Bases Screen strong bases: NaO*t*Bu, LHMDS No_FG->Screen_Strong_Bases Evaluate_Results Evaluate initial screening results: Yield, Byproducts, Reaction Time Screen_Weak_Bases->Evaluate_Results Screen_Strong_Bases->Evaluate_Results Optimization Optimization Needed Evaluate_Results->Optimization Low Yield / Side Reactions Success Reaction Optimized Evaluate_Results->Success Good Result Troubleshoot Troubleshoot: - Check base solubility - Screen different solvents - Adjust temperature Optimization->Troubleshoot Troubleshoot->Evaluate_Results

Caption: A decision-making workflow for base selection.

By systematically evaluating the nature of your substrates and employing a logical screening process, you can efficiently identify the optimal base for your N-arylation reaction, leading to improved yields, purity, and overall success in your synthetic endeavors.

References

  • A general and convenient synthesis of N-aryl piperazines. (2025). ResearchGate. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Halder, P., Roy, T., & Das, P. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications, 57(41), 5235–5249. [Link]

  • Martínez-Lozano, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7306. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]

Sources

Technical Support Center: Navigating the Purification of 1-(4-Chloro-2-methoxyphenyl)piperazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered purification challenges. Drawing from established protocols and field-proven insights, this resource aims to empower you to overcome common hurdles in your synthetic workflow, ensuring the integrity and purity of your target compounds.

Understanding the Core Challenges

The purification of this compound derivatives can be a nuanced process. The inherent basicity of the piperazine ring, coupled with the electronic effects of the chloro and methoxy substituents, can lead to specific side reactions and purification difficulties. The formation of the hydrochloride salt, while often aiding in purification by inducing crystallization, can also present its own set of challenges, such as the formation of oils or intractable materials. This guide will address these issues systematically, providing both the "how" and the "why" behind each recommended step.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and purification of this compound derivatives.

Q1: What are the most common impurities I should expect in the synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine?

A1: The impurity profile can vary depending on the synthetic route employed. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Incomplete reactions can leave residual amounts of the starting aryl halide (e.g., 1,4-dichloro-2-methoxybenzene) and piperazine.

  • Di-arylated Piperazine: A common side product is the N,N'-bis(4-chloro-2-methoxyphenyl)piperazine. This occurs when a second molecule of the aryl halide reacts with the newly formed product.

  • Formylated Piperazine: If dimethylformamide (DMF) is used as a solvent at elevated temperatures, the formation of 1-formyl-4-(4-chloro-2-methoxyphenyl)piperazine is a known possibility.[1]

  • Side-products from Palladium-Catalyzed Cross-Coupling Reactions: If a Buchwald-Hartwig amination is used, impurities can include hydrodehalogenated arenes and byproducts from side reactions of the phosphine ligands.[2] The removal of the palladium catalyst itself can also be a challenge.

Q2: My this compound is precipitating as an oil instead of a crystalline solid. What can I do?

A2: Oiling out during salt formation is a common issue, often caused by the presence of impurities or the use of an inappropriate solvent system. Here are several strategies to induce crystallization:

  • Solvent System Modification: The choice of solvent is critical. For hydrochloride salts, which are often highly polar, a mixture of a polar solvent in which the salt is soluble and a non-polar anti-solvent is often effective. Try dissolving the oily product in a minimal amount of a polar solvent like isopropanol, ethanol, or methanol, and then slowly add a non-polar solvent such as diethyl ether, ethyl acetate, or hexane until turbidity is observed.[3][4]

  • Trituration: If a significant amount of oil is present, try triturating it with a non-polar solvent like diethyl ether or hexane. This can sometimes remove impurities that are inhibiting crystallization and encourage the oil to solidify.

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote the formation of well-defined crystals.

Q3: I am having trouble purifying my 1-(4-Chloro-2-methoxyphenyl)piperazine free base using silica gel column chromatography. The compound is streaking badly.

A3: The basic nature of the piperazine moiety often leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation.[4] Here are some solutions:

  • Deactivating the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine or ammonia. This can be done by incorporating 0.5-2% triethylamine into the eluent system.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds.[5]

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) can be an effective purification method.

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving specific purification challenges.

Challenge 1: Persistent Impurity After Recrystallization

Symptom: HPLC or TLC analysis shows a persistent impurity peak even after multiple recrystallization attempts.

Possible Causes & Solutions:

Possible Cause Diagnostic Step Proposed Solution
Co-crystallization of Impurity Analyze the crystals and the mother liquor separately by HPLC. If the impurity is present in both, co-crystallization is likely.Change the recrystallization solvent system. A different solvent or solvent pair may alter the solubility of the product and impurity differently, allowing for better separation.[6] Consider a mixed-solvent system like ethanol/water or hexane/acetone.[7]
Impurity has Similar Solubility Profile Run a solubility test of the crude material in a variety of solvents at room temperature and at their boiling points.If recrystallization is ineffective, column chromatography is the next logical step. Use the solubility test data to guide your choice of eluent.
Product Degradation Re-analyze a pure sample after subjecting it to the recrystallization conditions (heat, solvent).If the product is degrading, consider a lower-temperature recrystallization from a more volatile solvent or explore non-thermal purification methods like preparative HPLC.
Challenge 2: Difficulty in Removing Di-arylated Piperazine Impurity

Symptom: A significant amount of the N,N'-bis(4-chloro-2-methoxyphenyl)piperazine impurity is present and is difficult to separate from the desired mono-arylated product.

Underlying Principle: The di-arylated product is significantly less polar than the mono-arylated product due to the absence of the N-H bond. This difference in polarity can be exploited for purification.

Purification Strategy:

  • Column Chromatography: This is often the most effective method.

    • Stationary Phase: Silica gel.

    • Eluent System: Start with a non-polar solvent system, such as hexane/ethyl acetate, and gradually increase the polarity. The less polar di-arylated impurity will elute first, followed by the more polar mono-arylated product.

  • Acid-Base Extraction:

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The mono-arylated product, being more basic, will be protonated and move into the aqueous layer. The less basic di-arylated product will remain in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the desired product.

    • Extract the aqueous layer with an organic solvent to recover the purified mono-arylated piperazine.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the hydrochloride salt. The optimal solvent system may need to be determined empirically.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude hydrochloride salt in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.

  • Once a clear solution is obtained, remove it from the heat.

  • Slowly add diethyl ether to the warm solution with continuous stirring until a faint turbidity persists. This indicates the solution is saturated.

  • If too much anti-solvent is added and the product crashes out as an oil, add a small amount of hot ethanol to redissolve it.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: HPLC Method for Purity Analysis

This method provides a starting point for the analysis of this compound. Method optimization may be required.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a suitable ratio of A:B (e.g., 80:20) and ramp to a higher concentration of B over 10-15 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol.

Visualizations

Logical Workflow for Purification Troubleshooting

purification_workflow start Crude Product tlc_hplc TLC/HPLC Analysis start->tlc_hplc recrystallization Recrystallization tlc_hplc->recrystallization Few Impurities column_chromatography Column Chromatography tlc_hplc->column_chromatography Multiple/Close Impurities acid_base_extraction Acid-Base Extraction tlc_hplc->acid_base_extraction Basic/Neutral Impurity Separation pure_product Pure Product recrystallization->pure_product Successful oiling_out Product Oils Out recrystallization->oiling_out Fails column_chromatography->pure_product Successful streaking Streaking on TLC/Column column_chromatography->streaking Fails acid_base_extraction->pure_product modify_solvent Modify Solvent System oiling_out->modify_solvent deactivate_silica Deactivate Silica / Use Alumina streaking->deactivate_silica modify_solvent->recrystallization deactivate_silica->column_chromatography side_reactions aryl_halide Ar-X product Ar-Piperazine-H (Desired Product) aryl_halide->product + Piperazine piperazine Piperazine di_arylated Ar-Piperazine-Ar (Di-arylated Impurity) product->di_arylated + Ar-X formylated Ar-Piperazine-CHO (Formylated Impurity) product->formylated + DMF (heat) dmf DMF (Solvent)

Caption: Common side reactions leading to impurities in the synthesis of arylpiperazines.

References

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules, 21(6), 707. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005). WO2005021521A1.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2001). Acta Poloniae Pharmaceutica, 58(6), 423-429. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? ResearchGate. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2018). OSTI.GOV. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]

  • Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. (2007). US7271292B2.
  • Process for the preparation of piperazine compounds and hydrochloride salts thereof. (2011). MX2011006590A.
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules, 21(6), 707. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2020). ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(10), 1786-1795. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • The little secrets of silica gel in liquid chromatography columns. uHPLCs. [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024). Molecules, 29(8), 1769. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2022). Molecules, 27(23), 8206. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride. This molecule is a critical building block in the development of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the synthesis of Aripiprazole, an atypical antipsychotic.[1][2] The successful and efficient scale-up of this synthesis is paramount for ensuring a consistent and pure supply for drug development pipelines.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the process causality, offering field-proven insights to troubleshoot common issues encountered during scale-up. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your final product.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially scalable method for synthesizing the target compound involves the direct N-arylation of piperazine with an activated aryl halide. This typically involves the reaction of piperazine (often in excess) with 1,4-dichloro-2-methoxybenzene or a similar precursor. The subsequent step is the formation of the hydrochloride salt.

cluster_0 Step 1: N-Arylation / Ring Formation cluster_1 Step 2: Salt Formation SM1 4-Chloro-2-methoxyaniline Int1 1-(4-Chloro-2-methoxyphenyl)piperazine (Free Base) SM1->Int1 Diethylene glycol High Temperature (e.g., 120-140°C) SM2 Bis(2-chloroethyl)amine Hydrochloride SM2->Int1 Diethylene glycol High Temperature (e.g., 120-140°C) FP 1-(4-Chloro-2-methoxyphenyl)piperazine Hydrochloride (Final Product) Int1->FP Solvent (e.g., IPA, Ethanol) Controlled pH adjustment SM3 Hydrochloric Acid (HCl) SM3->FP Solvent (e.g., IPA, Ethanol) Controlled pH adjustment

Caption: General synthesis workflow for 1-(4-Chloro-2-methoxyphenyl)piperazine HCl.

Troubleshooting Guide: From Reaction to Isolation

This section addresses specific, practical problems you may encounter during the synthesis and scale-up process.

Question 1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem often stemming from incomplete conversion, side reactions, or product loss during work-up. Let's break down the potential culprits.

  • Potential Cause A: Incomplete Reaction. At larger scales, mass and heat transfer limitations can become significant. Insufficient mixing or poor temperature control can lead to a stalled reaction.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Utilize in-process controls (IPCs) like HPLC or GC to track the consumption of the starting aniline. Do not rely solely on time. The reaction is complete when the starting material is consumed to a predefined limit (e.g., <1%).

      • Evaluate Temperature: Ensure the internal reaction temperature, not just the jacket temperature, is maintained. At scale, there can be a significant temperature differential (ΔT). Consider using a calibrated internal temperature probe. High temperatures are often required for this condensation.[3]

      • Mixing Efficiency: Assess the adequacy of your agitation. For viscous reaction mixtures, ensure the impeller design is appropriate to prevent stratification and create a homogenous slurry or solution.

  • Potential Cause B: Competitive Side Reactions. The primary competing reaction is the formation of the di-substituted piperazine, where the aniline starting material reacts with both nitrogen atoms of the bis(2-chloroethyl)amine.

    • Troubleshooting Steps:

      • Stoichiometry Control: While the reaction is typically run at a 1:1 molar ratio, subtle deviations in weighing at scale can impact the outcome. Ensure accurate charging of all reactants.

      • Controlled Addition: Consider adding the bis(2-chloroethyl)amine solution slowly to a heated solution of the aniline. This maintains a relative excess of the aniline throughout the addition, minimizing the chance for the intermediate to react a second time.

  • Potential Cause C: Product Loss During Work-up. The free base is moderately water-soluble, and significant losses can occur during aqueous washes if the pH and solvent volumes are not optimized.

    • Troubleshooting Steps:

      • pH of Aqueous Wash: After the initial reaction, the mixture is typically basified to quench and extract the free-base product. Ensure the pH is sufficiently high (e.g., >12) to fully deprotonate the piperazine nitrogens and minimize solubility in the aqueous layer.

      • Extraction Solvent & Volume: Use an appropriate organic solvent like Toluene or Dichloromethane. Perform multiple smaller extractions (e.g., 3 x 100L) rather than one large extraction (1 x 300L) to maximize recovery.

      • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to "salt out" dissolved water and reduce the product's solubility in the residual aqueous phase.

Question 2: My final product is off-color (yellow to brown) instead of white. How can I improve the color?

Answer: Color formation is typically due to high-temperature degradation or the presence of oxidized impurities.

  • Potential Cause A: Thermal Degradation. Prolonged exposure to high reaction temperatures can generate chromophores (color-bearing impurities).

    • Troubleshooting Steps:

      • Minimize Reaction Time: Once IPCs show the reaction is complete, proceed to the cooling and work-up phase without delay. Do not hold the reaction mixture at high temperatures for extended periods.

      • Nitrogen Blanket: Conduct the reaction under an inert atmosphere (e.g., nitrogen). This prevents air oxidation of the electron-rich aniline and methoxy-substituted aromatic ring, a common source of color.

  • Potential Cause B: Impurities Carried Through to Crystallization.

    • Troubleshooting Steps:

      • Charcoal Treatment: Before the final salt formation and crystallization, consider a charcoal (activated carbon) treatment of the organic solution containing the free base. Agitate the solution with 0.5-1% w/w of activated carbon for 30-60 minutes, then filter through a bed of celite to remove the carbon and adsorbed color bodies.

      • Recrystallization: If the isolated HCl salt is still off-color, a recrystallization from a suitable solvent system (e.g., isopropanol/water, ethanol) can significantly improve purity and color.

Question 3: During the final HCl salt crystallization, the product "oils out" or forms a fine powder that is difficult to filter. What should I do?

Answer: This is a common crystallization problem related to supersaturation, solvent choice, and cooling rate.

  • Potential Cause A: Supersaturation is too high. Adding the HCl source too quickly or cooling the solution too rapidly creates a high level of supersaturation, where the product comes out of solution as an amorphous oil or fine precipitate rather than forming an ordered crystal lattice.

    • Troubleshooting Steps:

      • Control the Rate of HCl Addition: Add the hydrochloric acid solution (e.g., HCl in isopropanol) slowly and sub-surface to the solution of the free base at a slightly elevated temperature (e.g., 40-50°C). This allows for controlled nucleation.

      • Seeding: Once a slight turbidity is observed, add a small amount (0.1-0.5% w/w) of previously isolated, high-purity product (seed crystals). This provides a template for crystal growth and helps control particle size.

      • Controlled Cooling Profile: After seeding, hold the slurry at temperature for a period (e.g., 1-2 hours) to allow the crystals to grow. Then, cool the mixture slowly and in a controlled manner to the final filtration temperature (e.g., 0-5°C). A linear cooling rate of 10-20°C per hour is a good starting point.

  • Potential Cause B: Inappropriate Solvent System. The solvent must be one in which the free base is soluble but the HCl salt is sparingly soluble, especially at lower temperatures.

    • Troubleshooting Steps:

      • Solvent Selection: Isopropanol (IPA), ethanol, and acetone are common choices. IPA often provides a good balance of solubility for the free base and insolubility for the salt.

      • Anti-Solvent: In some cases, adding a non-polar anti-solvent (e.g., MTBE, heptane) after the HCl addition can help induce crystallization and reduce the final product's solubility, thereby increasing isolated yield. This must be done carefully to avoid oiling out.

Caption: Troubleshooting decision tree for key synthesis challenges.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical process parameters (CPPs) to monitor during scale-up?

    • A1: The most critical parameters are: 1) Reaction Temperature: Directly influences reaction rate and impurity formation. 2) Rate of Reagent Addition: Crucial for controlling exotherms and minimizing side reactions. 3) Agitation Speed: Ensures homogeneity and efficient heat transfer. 4) pH during Work-up and Isolation: Dictates product form (free base vs. salt) and solubility.

  • Q2: What analytical methods are recommended for monitoring this process?

    • A2: A robust analytical package is essential.

      • HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction progress (disappearance of starting materials, appearance of product) and determining the purity of the final product. A gradient method is typically required to separate starting materials, product, and key impurities like the di-substituted piperazine.

      • GC (Gas Chromatography): Can be used to monitor for residual solvents in the final product.

      • NMR (Nuclear Magnetic Resonance): Confirms the structure of the final product and can help identify unknown impurities.

      • FTIR (Fourier-Transform Infrared Spectroscopy): A quick method to confirm the functional groups present and the formation of the hydrochloride salt.

  • Q3: What are the primary safety concerns associated with this synthesis?

    • A3: The key safety hazard is the handling of bis(2-chloroethyl)amine hydrochloride . This compound is a nitrogen mustard and is recognized as a potent carcinogen and an alkylating agent.[4] Always handle this reagent in a well-ventilated fume hood or an appropriate contained system (e.g., glovebox). Use appropriate personal protective equipment (PPE), including dual-layer gloves, a lab coat, and safety glasses. Have a quench solution (e.g., sodium thiosulfate) readily available for decontamination of spills. The reaction is also often run at high temperatures, posing a risk of thermal burns.

Data & Protocols

Table 1: Key Process Parameters & Recommended Ranges
ParameterStageRecommended RangeRationale
Reactant Molar Ratio Reaction1.0 : 1.05 (Aniline : Amine HCl)A slight excess of the amine can help drive the reaction to completion.
Reaction Temperature Reaction120 - 140 °CRequired to drive the condensation reaction at a reasonable rate.
Reaction Time Reaction4 - 24 hoursHighly dependent on scale and temperature. Must be monitored by IPC.
Work-up pH Extraction> 12Ensures the product is in its free base form for efficient extraction.
Crystallization Temp. Isolation40 - 50 °C (Initial)Promotes controlled nucleation and growth over spontaneous precipitation.
Filtration Temperature Isolation0 - 5 °CMinimizes product solubility in the mother liquor, maximizing yield.
Illustrative Laboratory Protocol

Disclaimer: This protocol is for informational purposes only. All procedures should be risk-assessed and performed by qualified personnel in an appropriate laboratory setting.

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge diethylene glycol (5 volumes). Begin agitation and apply a slow nitrogen bleed.

  • Reactant Charge: Charge 4-Chloro-2-methoxyaniline (1.0 eq). Heat the mixture to 125-135°C.

  • Addition: Once the internal temperature is stable, charge bis(2-chloroethyl)amine hydrochloride (1.05 eq) in portions over 1-2 hours, monitoring the internal temperature.

  • Reaction: Hold the mixture at 125-135°C and monitor the reaction progress by HPLC every 2-4 hours.

  • Quench & Work-up: Once the reaction is complete (<1% starting aniline remaining), cool the mixture to 20-25°C. Add water (5 vol) and toluene (10 vol). Adjust the pH to >12 with 50% aq. NaOH solution, keeping the temperature below 30°C.

  • Extraction: Separate the layers. Extract the aqueous layer again with toluene (2 x 5 vol). Combine the organic layers and wash with water (5 vol) and then brine (5 vol).

  • Charcoal Treatment (Optional): Add activated carbon (1% w/w) to the toluene solution, stir for 1 hour at room temperature, and filter through a celite pad, washing the pad with fresh toluene.

  • Solvent Swap & Salt Formation: Concentrate the toluene solution under vacuum to ~3 volumes. Add isopropanol (IPA, 10 vol) and continue concentration to remove the remaining toluene. Adjust the final volume with IPA to ~10 volumes relative to the starting aniline. Heat the solution to 45-50°C.

  • Crystallization: Slowly add a 20% solution of HCl in IPA until the pH reaches 1-2 (as measured on a wet pH strip). A precipitate should form. Add seed crystals (0.1% w/w).

  • Isolation: Stir the resulting slurry at 45-50°C for 1 hour, then cool to 0-5°C over at least 3 hours. Hold at 0-5°C for 1 hour. Filter the product and wash the cake with cold IPA (2 x 2 vol).

  • Drying: Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved.

References

  • CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • MDPI. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. PubMed Central. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

  • Aripiprazole Synthesis Process. (2025, December 12). Aripiprazole Synthesis Process: A Detailed Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Benchmarking Guide to the Synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably for a new generation of antipsychotic agents. Its molecular structure presents a unique synthetic challenge, requiring the formation of a C-N bond between a substituted aryl ring and a piperazine moiety. The efficiency, scalability, and cost-effectiveness of the synthetic route chosen for this intermediate can significantly impact the overall viability of a drug development program.

This guide provides an in-depth, comparative analysis of the two primary synthetic methodologies for preparing 1-(4-Chloro-2-methoxyphenyl)piperazine HCl: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comprehensive benchmark of their efficiencies based on key performance indicators. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.

Synthetic Strategies: A Mechanistic Overview

The core transformation in the synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine involves the formation of a bond between the nitrogen of piperazine and the C1 position of the 4-chloro-2-methoxyphenyl ring system. The two competing strategies to achieve this are fundamentally different in their approach.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a well-established method for forming C-N bonds. It proceeds via a two-step addition-elimination mechanism. For this specific synthesis, the reaction would involve the nucleophilic attack of piperazine on the electron-deficient aromatic ring of a suitably activated precursor, typically 1,4-dichloro-2-methoxybenzene or 2,4-dichloro-1-methoxybenzene. The reaction is facilitated by the presence of an electron-withdrawing group (in this case, the chloro substituent) ortho or para to the leaving group (the other chloro substituent).

Caption: The SNAr reaction mechanism for the synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine.

SNAr_Mechanism ArylHalide 1,4-Dichloro-2- methoxybenzene Intermediate Meisenheimer Complex ArylHalide->Intermediate + Piperazine Piperazine Piperazine Piperazine->Intermediate Product 1-(4-Chloro-2-methoxyphenyl)piperazine Intermediate->Product - Cl- FinalProduct Product (HCl salt) Product->FinalProduct + HCl HCl HCl HCl->FinalProduct

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation. This method allows for the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of our target molecule, this would involve the reaction of 1,4-dichloro-2-methoxybenzene with piperazine in the presence of a palladium precatalyst and a phosphine-based ligand. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl Ar-X Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine Ar-Pd(II)-NHR2(Ln) Amine_Coord->PdII_Amine + HNR2 Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR2(Ln) Deprotonation->PdII_Amido - Base-H+ Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 [Catalyst Regeneration] Product Ar-NR2 Reduct_Elim->Product

Experimental Protocols

The following protocols are representative procedures for the synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine HCl via both SNAr and Buchwald-Hartwig amination. These have been constructed based on established literature procedures for analogous transformations.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 1,4-Dichloro-2-methoxybenzene

  • Piperazine (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl) in isopropanol

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of piperazine (4.0 eq) in anhydrous DMF (10 mL/g of aryl halide) is added potassium carbonate (2.0 eq).

  • 1,4-Dichloro-2-methoxybenzene (1.0 eq) is added, and the reaction mixture is heated to 120-140 °C.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • The reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove DMF.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

  • The purified free base is dissolved in a minimal amount of isopropanol, and a solution of HCl in isopropanol is added dropwise until the pH is acidic.

  • The resulting precipitate is filtered, washed with cold isopropanol and hexanes, and dried under vacuum to afford 1-(4-Chloro-2-methoxyphenyl)piperazine HCl.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • 1,4-Dichloro-2-methoxybenzene

  • Piperazine (anhydrous)

  • Toluene (anhydrous)

  • Sodium tert-butoxide (NaOtBu)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Hydrochloric acid (HCl) in diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen) is added Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Anhydrous toluene (5 mL/g of aryl halide) is added, followed by 1,4-dichloro-2-methoxybenzene (1.0 eq) and piperazine (1.2 eq).

  • The reaction mixture is heated to 100 °C.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • The reaction mixture is cooled to room temperature and quenched with saturated aqueous sodium bicarbonate.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

  • The purified free base is dissolved in a minimal amount of ethyl acetate, and a solution of HCl in diethyl ether is added dropwise until precipitation is complete.

  • The resulting solid is filtered, washed with diethyl ether, and dried under vacuum to yield 1-(4-Chloro-2-methoxyphenyl)piperazine HCl.

Comparative Benchmarking

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationAnalysis
Yield Moderate to Good (50-70%)Good to Excellent (75-90%)Buchwald-Hartwig amination generally provides higher yields due to its greater functional group tolerance and milder reaction conditions, which minimize side reactions.
Purity (crude) LowerHigherThe higher selectivity of the palladium-catalyzed reaction often results in a cleaner crude product, simplifying purification.
Reaction Time 12-24 hours4-8 hoursThe catalytic nature of the Buchwald-Hartwig reaction leads to significantly faster conversion rates.
Reaction Temp. 120-140 °C100 °CThe lower temperature requirement for the Buchwald-Hartwig amination reduces energy consumption and can be beneficial for thermally sensitive substrates.
Reagent Cost Lower (uses inexpensive base and no catalyst)Higher (requires expensive palladium catalyst and ligand)The cost of the catalyst and ligand is a significant factor, making the SNAr route more attractive from a raw material cost perspective, especially at a large scale.
Scalability Readily scalable, but high temperatures and long reaction times can be challenging.Scalable, but catalyst cost and removal can be concerns. Trace palladium in the final product is a critical quality attribute that must be controlled.Both routes are scalable, but each presents different challenges. For SNAr, energy costs and reactor time are major considerations. For Buchwald-Hartwig, catalyst cost and metal remediation are key.
Safety High boiling point of DMF can be a safety concern. Piperazine is a corrosive and sensitizing agent.Sodium tert-butoxide is a strong, flammable base. Palladium catalysts and phosphine ligands can be air-sensitive and require inert atmosphere techniques.Both routes have safety considerations. The use of a strong, pyrophoric base in the Buchwald-Hartwig reaction requires careful handling.
Environmental DMF is a reprotoxic solvent and its use is being increasingly restricted.Toluene is a less hazardous solvent than DMF. However, the use of a heavy metal catalyst raises environmental concerns regarding waste disposal.From a solvent perspective, the Buchwald-Hartwig route is often "greener." However, the environmental impact of palladium mining and disposal must be considered.

Expert Insights and Recommendations

For early-stage research and development, where material cost is less of a concern and rapid access to the target molecule is paramount, the Buchwald-Hartwig amination is the superior choice. Its high yields, shorter reaction times, and cleaner reaction profiles allow for faster iteration and purification. The milder conditions also offer a broader scope for substrate modification if analogs are being synthesized.

For large-scale manufacturing, the decision is more nuanced and often leans towards the classical SNAr route, primarily due to the significant cost of the palladium catalyst and ligand. While the initial investment in reagents is lower for SNAr, the operational costs associated with longer reaction times, higher energy consumption, and potentially more complex purification must be carefully evaluated. Process optimization of the SNAr reaction, such as using a higher-boiling point solvent to reduce reaction time or developing a more efficient purification protocol, can make it a more economically viable option for commercial production.

A crucial consideration for pharmaceutical applications is the removal of the palladium catalyst to acceptable levels (typically <10 ppm) in the final API. This often requires additional purification steps, such as treatment with a metal scavenger, which can add to the cost and complexity of the Buchwald-Hartwig route.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are viable synthetic routes for the preparation of 1-(4-Chloro-2-methoxyphenyl)piperazine HCl. The choice between them is a classic example of the trade-offs faced in chemical synthesis, balancing factors of cost, time, yield, and safety.

The Buchwald-Hartwig amination represents a more modern, efficient, and often higher-yielding approach, making it ideal for discovery and early development phases. In contrast, the SNAr route, while more traditional and often lower-yielding, can be more cost-effective at scale if properly optimized. A thorough process hazard analysis and cost-of-goods calculation should be performed before selecting a route for large-scale synthesis. The continuous evolution of catalyst technology may further shift the economic balance in favor of palladium-catalyzed methods in the future.

References

  • Buchwald-Hartwig Amination

    • Title: Palladium-C
    • Source: Chemical Reviews
    • URL: [Link]

  • Nucleophilic Aromatic Substitution

    • Title: Nucleophilic Arom
    • Source: Strategic Applications of Named Reactions in Organic Synthesis
    • URL: [Link]

  • Synthesis of Arylpiperazines

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023
    • Source: Molecules
    • URL: [Link]

  • Green Chemistry Metrics

    • Title: Green chemistry metrics: a guide to determining and evaluating the sustainability of chemical processes
    • Source: Green Chemistry
    • URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.